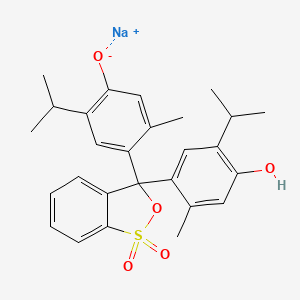
Thymol Blue sodium salt
説明
- Thymol Blue sodium salt is a pH indicator with visual transition intervals:
- pH 1.2 (red) to pH 2.8 (yellow)
- pH 8.0 (yellow) to pH 9.2 (blue)
- It is a brownish-green or reddish-brown crystalline powder.
- Insoluble in water but soluble in alcohol and dilute alkali solutions.
Molecular Structure Analysis
- Chemical formula: C27H30O5S
- Molar mass: 466.59 g/mol
- Melting point: 221–224 °C (decomposes)
Chemical Reactions Analysis
- Thymol Blue acts as a pH indicator, transitioning between colors at specific pH ranges.
- It is a component of Universal indicator.
Physical And Chemical Properties Analysis
- Assay: ≥98%
- Solubility: 95% ethanol: 10 mg/mL (clear, dark green)
- Extinction coefficients at specific wavelengths
科学的研究の応用
-
pH Indicator in Various Fields
- Thymol Blue sodium salt is widely used as a pH indicator . It transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 . This makes it useful in various scientific fields where pH measurement is crucial, such as chemistry, biology, environmental science, and medicine.
- The application involves adding a small amount of Thymol Blue to the solution whose pH is to be determined. The resulting color indicates the pH of the solution .
-
Ionization in Multi-Component Drug Formulation
-
Determination of CO2 Using Flow Injection Analysis Systems
- A pH optode based on Thymol Blue is used for determination of CO2 using flow injection analysis systems .
- In this application, carbonate or bicarbonate samples are injected into a buffer carrier solution, then mixed with a phosphoric acid solution to generate CO2. The CO2 diffuses through a PTFE membrane to be collected in an acceptor carrier fluid, which is pumped towards the detection cell where the optode is adapted .
-
Complexometry
-
Determination of Sulfate in Rainwater
-
Separation and Preconcentration of Trace Amounts of Heavy Metals
-
Universal Indicator
- Thymol Blue sodium salt is usually a component of Universal indicator . The Universal indicator is a pH indicator composed of a solution of several compounds that exhibits several smooth color changes over a wide range pH values to indicate the acidity or alkalinity of solutions .
- It is added to the solution whose pH is to be determined. The resulting color indicates the pH of the solution .
-
Ionization in Multi-Component Drug Formulation
-
Determination of CO2 Using Flow Injection Analysis Systems
- A pH optode based on Thymol Blue is used for determination of CO2 using flow injection analysis systems .
- In this application, carbonate or bicarbonate samples are injected into a buffer carrier solution, then mixed with a phosphoric acid solution to generate CO2. The CO2 diffuses through a PTFE membrane to be collected in an acceptor carrier fluid, which is pumped towards the detection cell where the optode is adapted .
-
Spectrophotometric Analysis
-
Safety Testing
-
Synthetic Source
Safety And Hazards
- May cause irritation.
- Toxicological properties not fully investigated.
- Harmful if swallowed (only hazardous when percent values are above 10%).
For future directions, further research can explore its applications in plant salinity tolerance and potential environmental uses12.
特性
IUPAC Name |
sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVBEHWEOJMHDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-61-9 (Parent) | |
| Record name | EINECS 263-650-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90897401 | |
| Record name | Thymol blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol Blue sodium salt | |
CAS RN |
62625-21-2 | |
| Record name | EINECS 263-650-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymol blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)phenolate] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



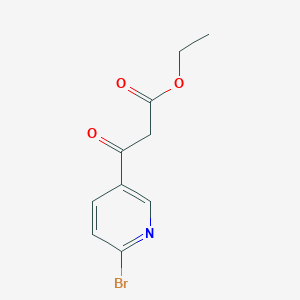
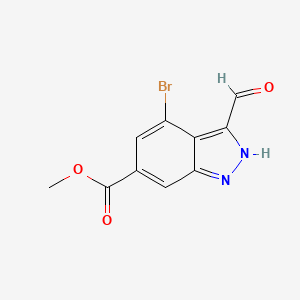
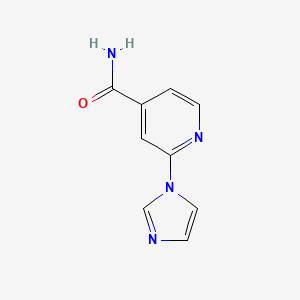
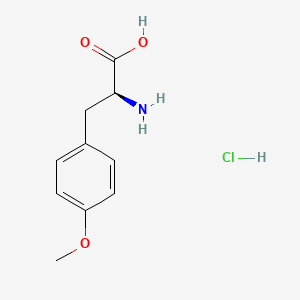
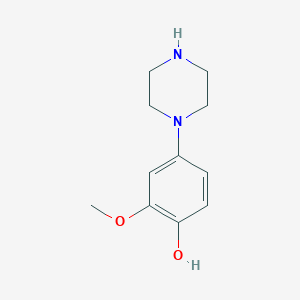
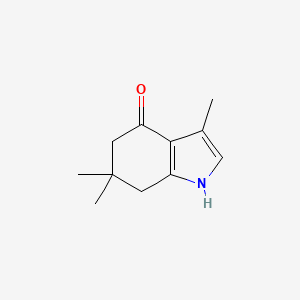
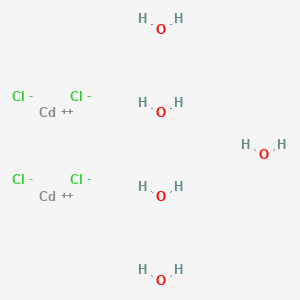

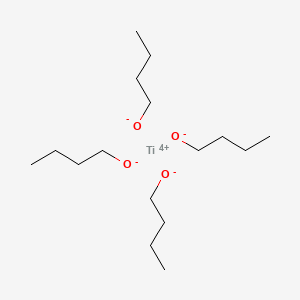
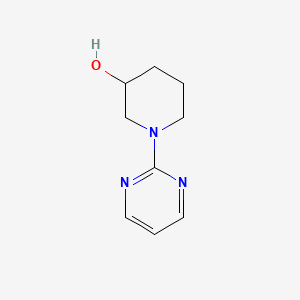
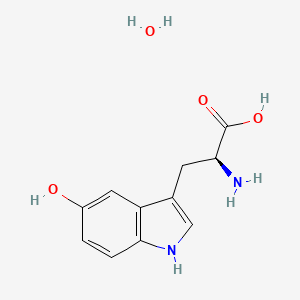


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)